

# Ethyl 10-Oxooctadecanoate: Structural Characterization, Synthesis, and Functional Applications

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## Compound of Interest

Compound Name:	Octadecanoic acid, 10-oxo-, ethyl ester
CAS No.:	18490-59-0
Cat. No.:	B3111688

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## Executive Summary & Chemical Architecture

Ethyl 10-oxooctadecanoate (CAS: 18490-59-0) is a long-chain fatty acid ester characterized by a keto (carbonyl) group at the C-10 position of the stearic acid backbone.<sup>[1]</sup> While often overshadowed by its parent compound—the gut-microbiota metabolite 10-oxooctadecanoic acid (KetoC)—the ethyl ester variant represents a critical chemical entity in lipidomics and drug development.<sup>[1]</sup> It serves as a lipophilic prodrug candidate for delivering KetoC, a potent activator of the Nrf2-ARE antioxidant pathway and TRPV1-mediated thermogenesis.

## Structural Specifications

Property	Specification
IUPAC Name	Ethyl 10-oxooctadecanoate
Common Name	10-Ketostearic acid ethyl ester
Molecular Formula	
Molecular Weight	326.51 g/mol
CAS Registry	18490-59-0
SMILES	<chem>CCCCCCCCC(=O)CCCCCCCCC(=O)OCC</chem>
InChI Key	TVYADPGQGIVLMU-UHFFFAOYSA-N
LogP (Predicted)	~6.5 (Highly Lipophilic)

## 3D Conformational Logic

Unlike saturated stearates which adopt a rigid all-trans zigzag conformation, the C-10 ketone introduces a permanent dipole and a local disruption in van der Waals packing.<sup>[1]</sup> This "kink" lowers the melting point relative to its non-oxidized counterpart, enhancing membrane fluidity when incorporated into lipid bilayers—a key factor in its potential use as a permeation enhancer in topical formulations.<sup>[1]</sup>

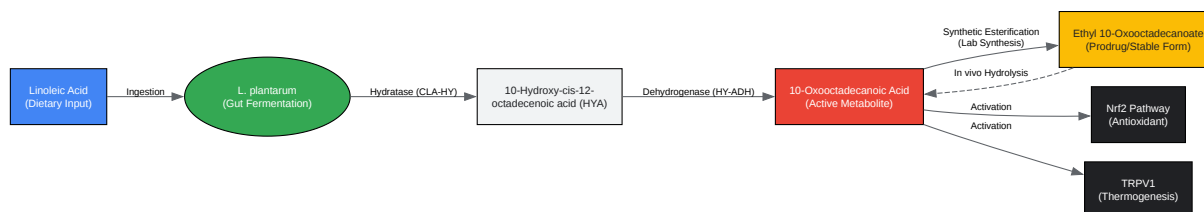
## Biological Relevance: The "Postbiotic" Connection<sup>[2]</sup>

To understand the utility of ethyl 10-oxooctadecanoate, one must understand its parent acid.<sup>[1]</sup> 10-oxooctadecanoic acid is a bioactive "postbiotic" generated by gut bacteria (specifically *Lactobacillus plantarum*) from dietary Linoleic Acid.<sup>[1][2][3][4]</sup>

The Ethyl Ester modification serves two strategic purposes in drug development:

- **Bioavailability:** It masks the carboxylic acid, increasing permeability across the intestinal epithelium via passive diffusion.<sup>[1]</sup>
- **Metabolic Stability:** It protects the molecule from immediate beta-oxidation until hydrolysis by intracellular esterases releases the active KetoC metabolite.<sup>[1]</sup>

## Pathway Visualization: From Diet to Drug Candidate



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Figure 1: The bio-synthetic origin of the 10-oxo moiety and the strategic positioning of the ethyl ester derivative.

## Synthesis Protocol: Selective Oxidation Strategy

While biological routes exist, high-purity synthesis for standardisation requires chemical precision.[1] The following protocol utilizes 12-hydroxystearic acid (derived from castor oil) or 10-hydroxystearic acid (from oleic acid biotransformation) as the precursor.[1]

Selected Precursor: 10-Hydroxystearic Acid (10-HSA).[1] Reaction Type: Jones Oxidation followed by Fisher Esterification.[1]

## Reagents Required[1]

- Precursor: 10-Hydroxystearic acid (>98% purity).[1]
- Oxidant: Jones Reagent ( in dilute ) or Pyridinium Chlorochromate (PCC) for milder conditions.[1]
- Solvent: Acetone (HPLC grade).[1]

- Esterification: Anhydrous Ethanol,

(catalytic).[1]

## Step-by-Step Methodology

### Phase 1: Oxidation of the Hydroxyl Group

- Dissolution: Dissolve 10 mmol of 10-HSA in 50 mL of acetone in a round-bottom flask. Cool to 0°C in an ice bath.
- Addition: Dropwise add Jones Reagent with vigorous stirring. Maintain temperature <5°C to prevent chain cleavage.
- Monitoring: The solution will turn from orange to green (reduction of Cr(VI) to Cr(III)). Monitor via TLC (Hexane:EtOAc 80:20) until the starting material spot disappears (~1-2 hours).
- Quenching: Add Isopropanol (2 mL) to quench excess oxidant.
- Extraction: Dilute with water, extract with diethyl ether (3x), dry over  
, and concentrate in vacuo.
  - Result: 10-Oxoctadecanoic acid (Solid, MP ~75°C).

### Phase 2: Ethyl Esterification

- Reflux: Dissolve the crude keto-acid in 30 mL anhydrous ethanol. Add 0.5 mL concentrated  
.
- Equilibrium Drive: Reflux at 80°C for 4 hours. Use a molecular sieve trap if available to remove water.
- Neutralization: Cool to RT. Neutralize with saturated  
.
- Purification: Extract with hexane. Flash chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 95:5).

- Target: Ethyl 10-oxooctadecanoate (Colorless oil/waxy solid).[1]

## Analytical Fingerprinting

Trustworthiness in chemical research relies on rigorous characterization.[1] The following spectral data provides a self-validating system for identifying Ethyl 10-oxooctadecanoate.

## Mass Spectrometry (GC-MS) Logic

The fragmentation pattern is dictated by the position of the ketone and the ester group.[1]

- Molecular Ion ( ): m/z 326 (weak).[1]
- McLafferty Rearrangement: m/z 88. This is the diagnostic peak for ethyl esters of fatty acids (migration of -hydrogen).
- -Cleavage at C-10:
  - Fragment A: Cleavage between C10-C11  
Acylium ion containing the ester end.[1]
  - Fragment B: Cleavage between C9-C10.[1]

## Fragmentation Diagram[1]

Figure 2: Primary fragmentation sites for GC-MS identification.

## Infrared (IR) Spectroscopy

- 1735-1740  $\text{cm}^{-1}$ : Ester Carbonyl ( ) stretch.[1]
- 1710-1715  $\text{cm}^{-1}$ : Ketone Carbonyl ( ) stretch.[1]

- 2920, 2850  $\text{cm}^{-1}$ : C-H stretching (long alkyl chain).[1]

## Functional Applications & Safety

### Therapeutic Potential

Research indicates that the 10-oxo moiety is not merely a metabolic byproduct but a signaling molecule.[1]

- Metabolic Syndrome: The parent acid activates TRPV1, enhancing energy expenditure and preventing diet-induced obesity in murine models.[1]
- Gut Health: It modulates the Nrf2 pathway, providing cytoprotection against oxidative stress in intestinal epithelial cells.[1]

### Handling and Safety

- Storage:  $-20^{\circ}\text{C}$  under inert gas (Argon/Nitrogen). The ketone position is susceptible to further oxidation (Baeyer-Villiger type) if exposed to light/air over long periods.
- Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.[1]

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- To cite this document: BenchChem. [Ethyl 10-Oxooctadecanoate: Structural Characterization, Synthesis, and Functional Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3111688/docs#ethyl-10-oxooctadecanoate-structural-characterization-synthesis-and-functional-applications>]

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